[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a methyl group at the 6-position and a vinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyridine-3-boronic acid
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
Uniqueness
[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its vinyl group allows for additional functionalization, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H10BNO2 |
---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
[(E)-2-(6-methylpyridin-3-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6,11-12H,1H3/b5-4+ |
InChI Key |
DLPRJDRJKWAJDE-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CN=C(C=C1)C)(O)O |
Canonical SMILES |
B(C=CC1=CN=C(C=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.